molecular formula C6H9N5S B2455328 3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893746-03-7

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B2455328
CAS No.: 893746-03-7
M. Wt: 183.23
InChI Key: YUIKTSIKJCEXMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with 4-amino-3-mercapto-1,2,4-triazole in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is carried out under reflux conditions, leading to the formation of the desired triazolothiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular processes by interacting with nucleic acids or proteins, leading to the disruption of vital cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine
  • 6-Chloro-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
  • 3-Isopropyl-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Uniqueness

3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S/c1-3(2)4-8-9-6-11(4)10-5(7)12-6/h3H,1-2H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIKTSIKJCEXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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